 
            | REACTION_CXSMILES | [C:1]1([CH2:7][CH:8]([NH:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(=O)[C@@H](C1C=CC=CC=1)O>>[C:1]1([CH2:7][C@@H:8]([NH:10][CH2:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH3:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 | 
| Name | |
| Quantity | 
                                                                                    5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)CC(C)NCC1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    3.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([C@H](O)C1=CC=CC=C1)(=O)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C[C@H](C)NCC1=CC=CC=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 2.15 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 43% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |